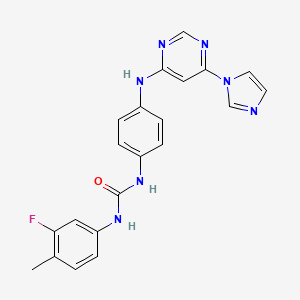
1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C21H18FN7O and its molecular weight is 403.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-4-methylphenyl)urea, a compound with the molecular formula C22H21N7O3, has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a pyrimidine moiety, and a urea functional group. The presence of these heterocycles is significant as they often contribute to the biological activity of compounds.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N7O3 |
| Molecular Weight | 421.45 g/mol |
| CAS Number | 45502618 |
| InChI Key | XXXXXX |
Research indicates that compounds containing imidazole and pyrimidine rings exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
- Antiviral Activity : Some studies suggest that similar compounds may possess antiviral properties by targeting viral replication mechanisms .
- Antitumor Effects : The structural components of this compound suggest potential antitumor activity through multiple pathways, including apoptosis induction in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the imidazole and pyrimidine rings can significantly affect the biological activity of the compound. For instance:
- Substituents on the Phenyl Ring : The introduction of electron-withdrawing or electron-donating groups can enhance binding affinity to target proteins.
- Positioning of Functional Groups : The position of substituents on the rings influences the compound's lipophilicity and solubility, impacting its pharmacokinetic properties.
Biological Activity Data
Recent studies have quantified the biological activity of this compound through various assays. Below is a summary table of key findings from different studies:
Case Studies
- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth with an IC50 value indicating significant potency against specific tumor types.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, suggesting promising therapeutic potential in oncology.
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O/c1-14-2-3-17(10-18(14)22)28-21(30)27-16-6-4-15(5-7-16)26-19-11-20(25-12-24-19)29-9-8-23-13-29/h2-13H,1H3,(H,24,25,26)(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNHGZOJGDYIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














